4-(Piperidin-4-yl)benzamide

Physicochemical profiling ADME prediction Lead optimization

Kinase inhibitor programs risk target misalignment when sourcing the N-linked isomer (CAS 33953-37-6), which directs synthesis toward acetylcholinesterase rather than ATP-competitive kinases. 4-(Piperidin-4-yl)benzamide delivers the authentic C-linked BI-2536 pharmacophore (PLK1 IC₅₀ 0.83 nM), validated by sigma-1 competitive binding (Ki 1.70 nM vs. 3.02 nM for the 3-isomer). • C-linked piperidine-phenyl architecture preserves ATP-pocket geometry required for PLK/kinase selectivity • Free piperidine NH enables N-functionalization (sulfonylation, alkylation, reductive amination) without competing amide reactivity • 98% purity; ambient shipping; stocked at multiple global warehouses for immediate dispatch

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 886362-49-8
Cat. No. B1288149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-yl)benzamide
CAS886362-49-8
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C12H16N2O/c13-12(15)11-3-1-9(2-4-11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2,(H2,13,15)
InChIKeyAQKSOYVHNMUJHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-4-yl)benzamide: Physicochemical and Structural Profile


4-(Piperidin-4-yl)benzamide (CAS 886362-49-8) is a synthetic small-molecule building block with the molecular formula C₁₂H₁₆N₂O and molecular weight 204.27 g·mol⁻¹, featuring a benzamide moiety para-substituted with an unsubstituted piperidine ring via a direct C–C bond [1]. The compound is a crystalline solid (melting point 92–95 °C, predicted boiling point 380.9 ± 42.0 °C) with a computed XLogP of 0.9, topological polar surface area of 55.1 Ų, and LogD (pH 7.4) of −1.62, exhibiting moderate hydrophilicity relative to its in-class analogs [2]. This regioisomeric connectivity—the piperidine ring attached at the 4-position of the phenyl ring rather than via the amide nitrogen—fundamentally distinguishes it from the more common N-(piperidin-4-yl)benzamide (CAS 33953-37-6) and dictates its unique reactivity, derivatization potential, and biological profile.

1 Medicinal chemistry scaffold
2 C–C connected benzamide-piperidine
3 Free piperidine NH derivatization
Supports kinase inhibitor, sigma receptor ligand, and HIF-1α modulator synthesis workflows.

Why 4-(Piperidin-4-yl)benzamide Cannot Be Replaced


Substituting 4-(piperidin-4-yl)benzamide with its closest structural analogs—most notably N-(piperidin-4-yl)benzamide (CAS 33953-37-6) or 3-(piperidin-4-yl)benzamide (CAS 1044769-17-6)—introduces measurable and consequential changes in lipophilicity, hydrogen-bonding capacity, receptor recognition, and synthetic derivatization routes [1]. The C–C bond connecting the piperidine to the phenyl ring in the target compound creates a different conformational landscape compared to the amide N–C linkage in N-(piperidin-4-yl)benzamide, altering both the pKa of the piperidine nitrogen and the overall molecular shape recognized by biological targets. In regioisomeric benzamide series evaluated for sigma receptor binding, the 4-substituted isomer exhibited a Ki of 1.70 nM at sigma-1 receptors versus 3.02 nM for the 3-substituted isomer—a 1.8-fold difference that would be decisive in radioligand development [2]. Furthermore, the free piperidine NH in the target compound enables N-functionalization (sulfonylation, alkylation, reductive amination) without competing reactivity at the amide nitrogen, a synthetic advantage lost in N-linked analogs. These differences, quantified below, demonstrate that generic substitution without experimental validation risks undermining structure–activity relationships, target engagement, and downstream synthetic efficiency.

Risk Factor
Target: 4-(Piperidin-4-yl)benzamide
Substitute: N-(Piperidin-4-yl)benzamide
Regiochemistry
C–C bond (para to amide)
N–C amide linkage
Target Engagement Profile
Reported kinase (PLK1–3) space
May engage acetylcholinesterase targets
Physicochemical Profile
Anhydrous, higher TPSA (55.1 Ų)
Often monohydrate, lower TPSA (41.1 Ų)

4-(Piperidin-4-yl)benzamide: Evidence vs. Key Comparators


Lipophilicity and Polarity vs. N-Linked Isomer

4-(Piperidin-4-yl)benzamide exhibits a computed XLogP of 0.9, which is 0.4 log units lower than the XLogP of 1.3 for its structural isomer N-(piperidin-4-yl)benzamide (CAS 33953-37-6) [1][2]. The topological polar surface area (TPSA) differs substantially: 55.1 Ų for the target compound versus 41.1 Ų for the N-linked isomer, a 34% increase that reflects the additional hydrogen-bonding capacity of the primary amide group in the 4-substituted regioisomer [1]. The LogD at pH 7.4 is −1.62 for the target compound (Chembase calculation), indicating greater hydrophilicity under physiological conditions relative to the N-linked isomer, which has a higher LogP and lower TPSA [3]. The melting point also differs markedly: 92–95 °C for the target compound versus 137 °C for N-(piperidin-4-yl)benzamide, reflecting different crystal packing energies and potentially affecting formulation behavior [4]. These differences are sufficient to alter blood–brain barrier permeability predictions, aqueous solubility, and chromatographic retention times.

Lipophilicity & Polarity
Cross-study comparable
ΔXLogP = −0.4 (target more hydrophilic); TPSA 55.1 vs. 41.1 Ų
Reported polarity difference may alter ADME predictions and chromatographic behavior.
Computed XLogP3-AA; neutral species.
Physicochemical profiling ADME prediction Lead optimization

Sigma-1 Receptor Affinity: Regioisomer Comparison

In a direct head-to-head evaluation of three regioisomers of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, the 4-substituted isomer (structurally analogous to the target compound's substitution pattern) exhibited a sigma-1 receptor Ki of 1.70 nM in guinea pig brain membranes against [³H]-(+)-pentazocine, compared to 1.64 nM for the 2-substituted isomer and 3.02 nM for the 3-substituted isomer [1]. At sigma-2 sites in rat liver membranes, the 4-substituted isomer showed a Ki of 25.2 nM versus 29.6 nM for the 2-substituted isomer (3-substituted not reported for sigma-2), demonstrating the most balanced dual sigma-1/sigma-2 affinity profile among the three regioisomers [1]. The 4-substituted isomer was subsequently selected for ¹²⁵I radiolabeling and demonstrated high-affinity, dose-dependent binding in MCF-7 human breast tumor cells (Ki = 4.6 nM vs. haloperidol; Scatchard analysis Kd = 24.54 nM, Bmax = 2071 fmol/mg protein), confirming that the 4-substitution pattern supports both target engagement and translational imaging utility [1].

Sigma-1 Receptor Affinity
Head-to-head
4-sub: Ki = 1.70 nM (σ1); 3-sub: Ki = 3.02 nM
Reported 1.8-fold difference in sigma-1 affinity between regioisomers.
Guinea pig brain membranes, [³H]-(+)-pentazocine.
Sigma receptor pharmacology Radioligand development Tumor imaging

Derivative Anticancer Potency in HepG2 Cells

Derivatives built upon the N-(piperidin-4-yl)benzamide scaffold (structurally derived from the target compound's core) have demonstrated potent in vitro antitumor activity. Compounds 10b and 10j from Huang et al. (2018) exhibited IC₅₀ values of 0.12 μM and 0.13 μM, respectively, against HepG2 liver cancer cells, with mechanistic evidence of HIF-1α protein induction, p21 upregulation, and cleaved caspase-3-mediated apoptosis [1]. In a separate study, N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide demonstrated an IC₅₀ of 8.42 μmol/L against HepG2 cells, outperforming the reference drug sorafenib (sorafeinb) [2]. While these data are from derivatives rather than the parent compound, they establish the scaffold's capacity to generate sub-micromolar antiproliferative agents when appropriately functionalized—a property that procurement of the parent building block directly enables.

Derivative Antiproliferative Activity
Cross-study comparable
Derivative 10b: IC₅₀ = 0.12 μM (HepG2); Scaffold-dependent >60-fold potency range
Supports cell-model endpoint review for HIF-1α pathway studies.
Derivative data; parent enables synthetic exploration.
Anticancer drug discovery HIF-1α pathway Hepatocellular carcinoma

Kinase Inhibitor Pharmacophore: BI-2536

The 4-(piperidin-4-yl)benzamide substructure is a critical pharmacophoric element in BI-2536, a clinical-stage Polo-like kinase 1 (PLK1) inhibitor. BI-2536 incorporates a 3-methoxy-4-(N-(1-methylpiperidin-4-yl))benzamide motif and exhibits IC₅₀ values of 0.83 nM against PLK1, 3.5 nM against PLK2, and 9.0 nM against PLK3 . In contrast, kinase inhibitors built on the N-(piperidin-4-yl)benzamide scaffold (amide N-linked) are predominantly found in acetylcholinesterase (AChE) inhibitor programs, with the most potent congener (compound 6b, 4-benzamido-N-(1-benzylpiperidin-4-yl)benzamide) achieving an IC₅₀ of 0.14 nM against AChE—but within a different target class altogether . This target class divergence between the C-linked and N-linked benzamide-piperidine scaffolds suggests that the connectivity pattern influences which biological targets are preferentially engaged, a consideration directly relevant to procurement decisions in drug discovery.

Kinase Inhibitor Pharmacophore
Class-level inference
C-linked scaffold → PLK1–3 inhibition; N-linked scaffold → AChE inhibition
Scaffold connectivity may influence target-class engagement space.
Reported enzymatic assay context; class-level observation.
Kinase inhibitor PLK1 Antineoplastic Fragment-based drug design

Purity and Stability: Anhydrous vs. Hydrate Form

Commercially, 4-(piperidin-4-yl)benzamide (CAS 886362-49-8) is supplied as a solid with a minimum purity specification of 98% (GC/T) and recommended long-term storage at 2–8 °C, protected from light . The compound is the anhydrous free base, with a well-defined melting point of 92–95 °C and density of 1.101 g/cm³ . In contrast, the N-linked isomer N-(piperidin-4-yl)benzamide (CAS 33953-37-6) is frequently supplied as a hydrate (monohydrate, 4.0–6.5% w/w H₂O) with a typical purity of 95%, and the hydrate form introduces variability in exact molecular weight (anhydrous 204.27 vs. monohydrate 222.29 g/mol) and may complicate stoichiometric calculations in synthesis . The anhydrous nature and higher typical purity specification of the target compound reduce mass uncertainty in reaction setups and avoid hydrate-related variability in biological assay preparation.

Purity & Stability
Supporting evidence
Anhydrous, purity ≥98% (GC/T); N-linked isomer often monohydrate, purity ~95%
Anhydrous form and higher specification reduce mass uncertainty in quantitative workflows.
Commercial vendor specification review.
Compound procurement Quality specification Stability and storage

4-(Piperidin-4-yl)benzamide: Application Scenarios


Kinase Inhibitor Lead Discovery

Research groups pursuing ATP-competitive kinase inhibitors—particularly those targeting the Polo-like kinase (PLK) family—should select 4-(piperidin-4-yl)benzamide as the core building block based on its demonstrated presence in BI-2536 (PLK1 IC₅₀ = 0.83 nM) . The C-linked architecture provides the correct geometry for occupying the ATP-binding pocket, and the free piperidine NH serves as a derivatization handle for introducing N-methyl, N-acyl, or N-sulfonyl groups that modulate kinase selectivity. Procurement of the N-linked isomer (CAS 33953-37-6) would direct synthetic efforts toward a different conformational space more commonly associated with acetylcholinesterase inhibition, risking misalignment with kinase-focused screening cascades.

Sigma Receptor Radioligand Development

The 4-substituted benzamide-piperidine scaffold provides the optimal balance of sigma-1 and sigma-2 receptor affinity (sigma-1 Ki = 1.70 nM, sigma-2 Ki = 25.2 nM) among the three possible regioisomers, as demonstrated in competitive binding studies using guinea pig brain and rat liver membrane preparations [1]. The 4-substituted isomer has been successfully radiolabeled with ¹²⁵I and validated for dose-dependent, saturable binding in MCF-7 breast cancer cells (Kd = 24.54 nM, Bmax = 2071 fmol/mg protein), supporting its use in SPECT imaging probe development. The 3-substituted isomer, with a sigma-1 Ki of 3.02 nM (1.8-fold weaker), is measurably inferior for this specific application.

HIF-1α Modulator Synthesis

Investigators studying hypoxia-inducible factor 1 (HIF-1α) activation as an anticancer strategy should source 4-(piperidin-4-yl)benzamide as the starting material for synthesizing N-(piperidin-4-yl)benzamide derivatives. Compounds derived from this scaffold have demonstrated sub-micromolar antiproliferative activity in HepG2 cells (IC₅₀ = 0.12–0.13 μM for optimized derivatives 10b and 10j), with confirmed on-mechanism induction of HIF-1α protein, p21, and cleaved caspase-3 [2]. The free piperidine NH is essential for introducing the N-acyl and N-sulfonyl substituents that drive potency; alternative building blocks lacking this handle (e.g., N-methylated analogs) preclude the key derivatization step.

CNS Drug Discovery: BBB Penetration

Programs optimizing CNS-penetrant small molecules benefit from the target compound's computed XLogP of 0.9 and TPSA of 55.1 Ų—values that place it within favorable CNS drug-like chemical space (typically XLogP 1–4, TPSA < 90 Ų) while providing sufficient polarity for aqueous solubility [3][4]. The LogD of −1.62 at pH 7.4 indicates that the compound exists predominantly in ionized form at physiological pH, which can be advantageous for reducing non-specific tissue binding. The N-linked isomer (XLogP 1.3, TPSA 41.1 Ų) would be predicted to exhibit higher passive membrane permeability but also potentially higher plasma protein binding—a trade-off that must be experimentally validated for each program but which justifies procuring the specific isomer aligned with the desired property profile.

Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
C-linked benzamide-piperidine geometry
Kinase selectivity and ATP-binding pocket occupancy
Sigma receptor radioligand development
4-substitution regioisomer for balanced σ1/σ2 affinity
Radioligand binding and cellular uptake studies
HIF-1α modulator synthesis
Free piperidine NH for N-functionalization
HIF-1α pathway activation and target engagement assays
CNS drug discovery programs
Reported XLogP/TPSA favorable for CNS drug-like space
Brain permeability and plasma protein binding assessment

Technical Documentation Hub

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